Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a chloro substituent and a methyl ester group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and chlorination steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways may vary depending on the specific biological context and the nature of the substituents on the naphthyridine ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate include:
1,8-Naphthyridine derivatives: These compounds share the core naphthyridine structure but differ in their substituents and functional groups.
Quinolone derivatives: These compounds have a similar bicyclic structure and exhibit comparable biological activities.
Uniqueness
This compound is unique due to its specific chloro and methyl ester substituents, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
methyl 7-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)6-4-5-2-3-7(11)12-8(5)13-9(6)14/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBEHDVJWFOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC1=O)N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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